molecular formula C10H6Cl6 B15076778 Chlorden, PESTANAL(R), analytical standard

Chlorden, PESTANAL(R), analytical standard

Cat. No.: B15076778
M. Wt: 338.9 g/mol
InChI Key: XCJXQCUJXDUNDN-DIVXIXLHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chlorden, PESTANAL®, analytical standard, also known as 1,7,8,9,10,10-Hexachlorotricyclo[4.3.12,5]deca-3,8-diene, is a chlorinated hydrocarbon pesticide. It is primarily used as an analytical standard in various scientific studies and environmental monitoring due to its well-defined chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Chlorden is synthesized through a series of chlorination reactions. The starting material, hexachlorocyclopentadiene, undergoes a Diels-Alder reaction with cyclopentadiene to form the intermediate compound. This intermediate is then subjected to further chlorination to yield Chlorden .

Industrial Production Methods

Industrial production of Chlorden involves large-scale chlorination processes under controlled conditions to ensure high purity and yield. The reaction is typically carried out in the presence of catalysts and at specific temperatures to optimize the formation of the desired product .

Chemical Reactions Analysis

Types of Reactions

Chlorden undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various chlorinated derivatives and epoxides, which are often studied for their environmental impact and toxicity .

Scientific Research Applications

Chlorden is widely used in scientific research for:

Mechanism of Action

Chlorden exerts its effects primarily through interaction with the nervous system of insects. It acts by disrupting the normal function of the gamma-aminobutyric acid (GABA) receptor, leading to uncontrolled neuronal firing and eventual death of the insect. This mechanism is similar to other chlorinated hydrocarbon pesticides .

Comparison with Similar Compounds

Similar Compounds

  • Aldrin
  • Dieldrin
  • Heptachlor
  • Endrin

Uniqueness

Chlorden is unique due to its specific chemical structure, which provides distinct reactivity and environmental persistence. Compared to similar compounds, Chlorden has a higher degree of chlorination, which contributes to its stability and effectiveness as a pesticide .

Properties

Molecular Formula

C10H6Cl6

Molecular Weight

338.9 g/mol

IUPAC Name

(1S,7R)-1,7,8,9,10,10-hexachlorotricyclo[5.2.1.02,6]deca-3,8-diene

InChI

InChI=1S/C10H6Cl6/c11-6-7(12)9(14)5-3-1-2-4(5)8(6,13)10(9,15)16/h1-2,4-5H,3H2/t4?,5?,8-,9+/m0/s1

InChI Key

XCJXQCUJXDUNDN-DIVXIXLHSA-N

Isomeric SMILES

C1C=CC2C1[C@]3(C(=C([C@@]2(C3(Cl)Cl)Cl)Cl)Cl)Cl

Canonical SMILES

C1C=CC2C1C3(C(=C(C2(C3(Cl)Cl)Cl)Cl)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.